molecular formula C8H5Cl3N4O B5301196 N'-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide

N'-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide

Cat. No.: B5301196
M. Wt: 279.5 g/mol
InChI Key: DUVOFWWPUJSLPQ-UHFFFAOYSA-N
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Description

N’-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of N’-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide typically involves the reaction of 3,4,6-trichloro-5-cyanopyridine with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high purity and yield of the final product .

Chemical Reactions Analysis

N’-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

N’-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: It has been investigated for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N’-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide can be compared with other similar compounds such as:

This compound’s uniqueness lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N'-(3,4,6-trichloro-5-cyanopyridin-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N4O/c1-3(16)14-15-8-6(10)5(9)4(2-12)7(11)13-8/h1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVOFWWPUJSLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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